5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H7N3O3. It is an important organic intermediate used in various chemical syntheses. The compound is characterized by a pyrazole ring substituted with a carbamoyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position.
Mechanism of Action
Target of Action
A similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective inhibitor of d-amino acid oxidase (dao) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .
Mode of Action
If we consider the similar compound, 3-methylpyrazole-5-carboxylic acid, it acts by inhibiting the activity of dao . This inhibition prevents the oxidation of D-amino acids, thereby affecting the levels of these amino acids in the body .
Biochemical Pathways
The inhibition of dao by similar compounds can affect the metabolism of d-amino acids . This could potentially impact various biochemical pathways where these amino acids play a role.
Result of Action
The inhibition of dao by similar compounds can protect cells from oxidative stress induced by d-serine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method includes the reaction of 1-methyl-1H-pyrazole with chloroacetic acid under basic conditions to form the carboxylic acid derivative . Another method involves the use of acylation reactions where the pyrazole ring is acylated with carbamoyl chloride to introduce the carbamoyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the carbamoyl group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of a carbamoyl group.
1-Methyl-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester: Contains a hydroxy group and is in ester form .
Uniqueness
5-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid functional groups on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-carbamoyl-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-9-4(5(7)10)2-3(8-9)6(11)12/h2H,1H3,(H2,7,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEHKAOXBXVXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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